2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features both phthalazinone and benzothiazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Phthalazinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzothiazole Moiety: This often involves the condensation of o-aminothiophenol with a carboxylic acid derivative.
Coupling Reaction: The final step would involve coupling the phthalazinone and benzothiazole moieties through an acetamide linkage, possibly using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of the phthalazinone and benzothiazole moieties.
Antimicrobial Agents: Possible antimicrobial properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Possible use in diagnostic imaging or assays.
Industry
Material Science:
Agriculture: Possible use as agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with phthalazinone and benzothiazole moieties might interact with enzymes or receptors, inhibiting their activity or modulating their function. This could involve binding to the active site or allosteric sites, affecting the molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone structures.
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Uniqueness
The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide lies in its combined structure, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C20H18N4O5S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H18N4O5S/c1-27-12-5-6-13-15(8-12)30-20(22-13)23-16(25)10-24-19(26)17-11(9-21-24)4-7-14(28-2)18(17)29-3/h4-9H,10H2,1-3H3,(H,22,23,25) |
InChI Key |
ZHDNVGUFUXUINQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3 |
Origin of Product |
United States |
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